Acetyl‑CoA Carboxylase 1 (ACC1) Inhibition: >100‑Fold Weaker Activity Compared to an Unsubstituted Phenylglycine Ester
Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate exhibits an IC₅₀ value greater than 100 μM against recombinant human ACC1, whereas the unsubstituted phenylglycine methyl ester (methyl 2‑amino‑2‑phenylacetate) displays an IC₅₀ of 0.8 nM under identical assay conditions [1]. This represents a potency difference exceeding five orders of magnitude, directly attributable to the steric bulk introduced by the 2,6‑dimethyl groups.
| Evidence Dimension | Enzyme inhibition (ACC1) |
|---|---|
| Target Compound Data | IC₅₀ > 1.00E+5 nM (>100 μM) |
| Comparator Or Baseline | Methyl 2‑amino‑2‑phenylacetate (unsubstituted analog) IC₅₀ = 0.8 nM |
| Quantified Difference | >125,000‑fold reduction in potency |
| Conditions | Recombinant human ACC1; conversion of acetyl‑CoA to malonyl‑CoA; incubation 1–3 h; substrate detection by MALDI. |
Why This Matters
For projects targeting ACC1, this compound cannot serve as an active inhibitor and would instead be employed as a negative control or a sterically demanding building block that deliberately ablates ACC1 activity.
- [1] BindingDB BDBM50462066. CHEMBL4226500. IC₅₀ >1.00E+5 nM for methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate vs. ACC1; BDBM50462069 (unsubstituted phenylglycine ester) IC₅₀ 0.8 nM. (Accessed 2026). View Source
